- First synthesis of 2'-oxabicyclo[3.1.0]hexyl nucleosides with a north conformationTetrahedron, 2010, 66(9), 1706-1715,
Cas no 89238-99-3 (4-Methoxybenzyl 2,2,2-Trichloroacetimidate)

89238-99-3 structure
Product name:4-Methoxybenzyl 2,2,2-Trichloroacetimidate
CAS No:89238-99-3
MF:C10H10Cl3NO2
Molecular Weight:282.550899982452
MDL:MFCD00134547
CID:711474
PubChem ID:87560864
4-Methoxybenzyl 2,2,2-Trichloroacetimidate 化学的及び物理的性質
名前と識別子
-
- Ethanimidic acid,2,2,2-trichloro-, (4-methoxyphenyl)methyl ester
- 4-Methoxybenzyl 2,2,2-Trichloroacetimidate
- (4-methoxyphenyl)methyl 2,2,2-trichloroethanimidate
- 4-METHOXYBENZL TRICHLOROACETIMIDATE
- 4-Methoxybenzyl-2,2,2-trichloroacetimidate
- 2,2,2-Trichloroacetimidic Acid 4-Methoxybenzyl Ester
- 4-Methoxybenzyl trichloroacetimidate
- p-Methoxybenzyl trichloroacetimidate
- O-(4-methoxybenzyl)-trichloroacetimidate
- PMBOC(=NH)CCl3
- 4-METHOXYBENZYL-2,2,2-TRICHLOROACETIMID&
- TYHGKLBJBHACOI-UHFFFAOYSA-N
- Ethanimidic acid, 2,2,2-trichloro-, (4-methoxyphenyl)methyl ester
- 4-Methoxybenzyl2,2,2-Trichloroacetimidate
- AX
- 2,2,2-Trichloroethanimidic acid 4-Methoxybenzyl ester
- 4-Methoxybenzyl 2,2,2-trichloroethaneimidate
- 4-Methoxybenzyl trichloroacetamidate
- DTXSID40454780
- 2,2,2-Trichloro-acetimidic acid 4-methoxy-benzyl ester
- AKOS015848369
- AS-32999
- 2,2,2-trichloro-acetimidic acid 4-methoxybenzyl ester
- 89238-99-3
- M2016
- SCHEMBL329086
- o-(4-methoxybenzyl) 2,2,2-trichloroacetimidate
- DB-125810
- SY052949
- MFCD00134547
- (4-methoxyphenyl)methyl 2,2,2-trichloroethanecarboximidate
- 4-methoxybenzyl 2,2,2-trichloroethanimidoate
-
- MDL: MFCD00134547
- インチ: 1S/C10H10Cl3NO2/c1-15-8-4-2-7(3-5-8)6-16-9(14)10(11,12)13/h2-5,14H,6H2,1H3
- InChIKey: TYHGKLBJBHACOI-UHFFFAOYSA-N
- SMILES: ClC(C(OCC1C=CC(OC)=CC=1)=N)(Cl)Cl
計算された属性
- 精确分子量: 280.977712g/mol
- 同位素质量: 280.977712g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 16
- 回転可能化学結合数: 4
- 複雑さ: 235
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.5
- トポロジー分子極性表面積: 42.3
- Surface Charge: 0
- 互变异构体数量: 何もない
じっけんとくせい
- Color/Form: 無色淡黄色液体
- 密度みつど: 1.361 g/mL at 25 °C
- Boiling Point: 137°C/0.7mmHg(lit.)
- フラッシュポイント: 華氏度:>230°F
摂氏度:>110°C - Refractive Index: n20/D 1.5488
- Solubility: 極微溶性(0.26 g/l)(25ºC)、
- じょうきあつ: 0.0±0.7 mmHg at 25°C
4-Methoxybenzyl 2,2,2-Trichloroacetimidate Security Information
-
Symbol:
- Prompt:に警告
- Signal Word:Warning
- 危害声明: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険物輸送番号:UN 3082 9 / PGIII
- WGKドイツ:3
- 危険カテゴリコード: 20/21/22-36/37/38-51/53
- セキュリティの説明: 26-36/37-61
-
危険物標識:
- 储存条件:<0°C
4-Methoxybenzyl 2,2,2-Trichloroacetimidate 税関データ
- 税関コード:29252900
4-Methoxybenzyl 2,2,2-Trichloroacetimidate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D749192-25g |
4-Methoxybenzyl 2,2,2-trichloroacetimidate |
89238-99-3 | 95% | 25g |
$205 | 2024-06-07 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X56185-5g |
4-Methoxybenzyl 2,2,2-trichloroacetimidate |
89238-99-3 | 96% | 5g |
¥622.0 | 2024-07-16 | |
TRC | M331773-100mg |
4-Methoxybenzyl 2,2,2-Trichloroacetimidate |
89238-99-3 | 100mg |
$ 65.00 | 2022-06-03 | ||
TRC | M331773-500mg |
4-Methoxybenzyl 2,2,2-Trichloroacetimidate |
89238-99-3 | 500mg |
$ 80.00 | 2022-06-03 | ||
abcr | AB262414-5 g |
4-Methoxybenzyl 2,2,2-trichloroacetimidate, 96%; . |
89238-99-3 | 96% | 5 g |
€137.80 | 2023-07-20 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M861987-25g |
4-Methoxybenzyl 2,2,2-Trichloroacetimidate |
89238-99-3 | ≥96%(GC) | 25g |
¥2,429.00 | 2022-09-01 | |
SHENG KE LU SI SHENG WU JI SHU | sc-252173-5g |
4-Methoxybenzyl-2,2,2-trichloroacetimidate, |
89238-99-3 | 5g |
¥827.00 | 2023-09-05 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | M2016-25g |
4-Methoxybenzyl 2,2,2-Trichloroacetimidate |
89238-99-3 | 96.0%(GC) | 25g |
¥3560.0 | 2023-09-02 | |
1PlusChem | 1P003M41-100g |
4-Methoxybenzyl 2,2,2-trichloroacetimidate |
89238-99-3 | 97% | 100g |
$732.00 | 2025-02-20 | |
Aaron | AR003MCD-100g |
4-Methoxybenzyl 2,2,2-trichloroacetimidate |
89238-99-3 | 96% | 100g |
$541.00 | 2025-01-22 |
4-Methoxybenzyl 2,2,2-Trichloroacetimidate 合成方法
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Diethyl ether ; 30 min, rt; rt → 0 °C
1.2 4 h, 0 °C → rt
1.2 4 h, 0 °C → rt
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran
Reference
- Enantioselective Synthesis of Polyoxygenated Cembrenes2008, , ,,
Synthetic Circuit 3
Reaction Conditions
1.1 Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Hexane ; 15 min, 0 °C
Reference
- A Simple Method for the Preparation of Stainless and Highly Pure TrichloroacetimidatesSynlett, 2019, 30(11), 1308-1312,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Diethyl ether ; 30 min, rt; rt → 0 °C
1.2 0 °C; 0 °C → rt; 4 h, rt
1.2 0 °C; 0 °C → rt; 4 h, rt
Reference
- Iterative Synthesis of Polydeoxypropionates Based on Iridium-Catalyzed Asymmetric Hydrogenation of α-Substituted Acrylic AcidsOrganic Letters, 2018, 20(11), 3305-3309,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Potassium hydroxide , Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water
Reference
- Total Synthesis of Auripyrone A and Related Metabolites2006, , ,,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Trichloroacetonitrile ; 0 °C; 5 h, 0 °C → rt
Reference
- Use of a Catalytic Chiral Leaving Group for Asymmetric Substitutions at sp3-Hybridized Carbon Atoms: Kinetic Resolution of β-Amino Alcohols by p-MethoxybenzylationAngewandte Chemie, 2016, 55(42), 13137-13141,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran
Reference
- Viridiofungins and xeniolide F: target oriented synthesis using different rearrangement reactions of a common substrate class2006, , ,,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Diethyl ether ; 30 min, rt
1.2 0 °C; 4 h, rt
1.2 0 °C; 4 h, rt
Reference
- A [3,3]-sigmatropic process catalyzed by acetate. The decarboxylative Claisen rearrangementTetrahedron, 2006, 62(2-3), 483-495,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Diethyl ether ; 15 min, rt
1.2 0 °C; 3.5 h, 0 °C → rt
1.2 0 °C; 3.5 h, 0 °C → rt
Reference
- Total Synthesis of Dictyodendrins A-EChemistry - An Asian Journal, 2011, 6(2), 560-572,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Diethyl ether ; 15 min, 0 °C
1.2 30 min, 0 °C; 1 h, 0 °C → rt; 30 min, rt
1.2 30 min, 0 °C; 1 h, 0 °C → rt; 30 min, rt
Reference
- Stereoselective total synthesis of parthenolides indicates target selectivity for tubulin carboxypeptidase activityChemical Science, 2019, 10(31), 7358-7364,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Diethyl ether ; 5 min, rt; rt → 0 °C
1.2 0 °C; 0 °C → rt; 20 min, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water
1.2 0 °C; 0 °C → rt; 20 min, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water
Reference
- Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis CellOrganic Letters, 2017, 19(8), 2050-2053,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Potassium hydroxide , Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane
Reference
- Biomimetic Approaches to the Synthesis of Polyketide Derived Marine Natural Products; (-)-Maurenone and the Spiculoic Acids2007, , ,,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Diethyl ether
Reference
- Approaches to the Total Synthesis of Dictyostatin and Synthesis of epi-Dictyostatins2010, , ,,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Diethyl ether ; 30 min, 20 °C; 1 h, 20 °C
1.2 10 min, 0 °C; 1.5 h, 0 °C
1.2 10 min, 0 °C; 1.5 h, 0 °C
Reference
- Total synthesis of discodermolide: optimization of the effective synthetic routeChemistry - A European Journal, 2008, 14(35), 11092-11112,
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 30 min, 0 °C; 0 °C → rt; 24 h, rt
Reference
- Total synthesis of the actinoallolides and a designed photoaffinity probe for target identificationOrganic & Biomolecular Chemistry, 2020, 18(40), 8109-8118,
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Diethyl ether
Reference
- Studies Towards the Total Synthesis of the Fumonisin B Natural Products2003, , ,,
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Diethyl ether ; 30 min, rt; 0 °C; 0 °C → rt; 2 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt
Reference
- Synthesis of antimalarial G-factors endoperoxides: relevant evidence of the formation of a biradical during the autoxidation stepTetrahedron, 2008, 64(39), 9216-9224,
Synthetic Circuit 18
Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Diethyl ether
Reference
- 3-Functionalization of tetronic and tetramic acids: Contributions to the total synthesis of bakkenolide-A and macrocidine A2010, , ,,
4-Methoxybenzyl 2,2,2-Trichloroacetimidate Raw materials
4-Methoxybenzyl 2,2,2-Trichloroacetimidate Preparation Products
4-Methoxybenzyl 2,2,2-Trichloroacetimidate 関連文献
-
Agnieszka Kraszewska,Pablo Rivera-Fuentes,Carlo Thilgen,Fran?ois Diederich New J. Chem. 2009 33 386
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推奨される供給者
Amadis Chemical Company Limited
(CAS:89238-99-3)4-Methoxybenzyl 2,2,2-Trichloroacetimidate

Purity:99%
はかる:25g
Price ($):392.0